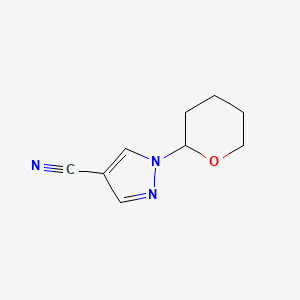

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile

Description

Molecular Formula: C₉H₁₁N₃O Molecular Weight: 177.20 g/mol CAS No.: 1448317-12-1 Purity: 97% Storage: Stable at room temperature under dry conditions .

This compound features a pyrazole core substituted with a tetrahydro-2H-pyran (THP) group at the 1-position and a nitrile group at the 4-position. The THP moiety enhances solubility in polar solvents due to its oxygen heteroatom, while the nitrile group contributes to reactivity in nucleophilic additions or cyclization reactions.

Properties

IUPAC Name |

1-(oxan-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHGKTKHZPZBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Protection with 3,4-Dihydro-2H-pyran

The most direct and commonly reported method to prepare 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile involves the protection of the pyrazole nitrogen by reaction with 3,4-dihydro-2H-pyran (DHP) under acidic conditions.

-

- 1H-pyrazole-4-carboxylic acid or its nitrile derivative is suspended or dissolved in a solvent mixture of N,N-dimethylformamide (DMF) and ethyl acetate at room temperature.

- Para-toluenesulfonic acid (p-TsOH) is added as a catalyst.

- 3,4-dihydro-2H-pyran is introduced in excess (approximately 2-3 equivalents).

- The reaction is stirred at 20–25 °C for 3 to 20 hours, depending on scale and desired conversion.

- Upon completion, the reaction mixture is concentrated, partitioned between aqueous sodium carbonate solution and ethyl acetate, and the organic layer is extracted and dried.

- Acidification of the aqueous phase to pH 3 precipitates the product, which is filtered and dried to yield the protected pyrazole compound as a white solid.

-

- Yields range from 70% to 90%, with longer reaction times (around 20 hours) favoring consistent yields near 70%.

- Reaction temperature is mild (room temperature), which preserves functional group integrity.

- The reaction medium turns yellow and eventually darkens during prolonged stirring, indicative of side reactions or decomposition, but the product remains isolable in high purity.

-

- The product exhibits characteristic NMR signals for the tetrahydropyranyl group and pyrazole ring protons.

- LCMS analysis confirms the molecular ion peak at MH+ = 197.1 with retention times around 0.6 to 1.95 minutes depending on method.

| Parameter | Details |

|---|---|

| Starting Material | 1H-pyrazole-4-carboxylic acid |

| Protecting Agent | 3,4-Dihydro-2H-pyran (DHP) |

| Catalyst | Para-toluenesulfonic acid (p-TsOH) |

| Solvent | DMF / Ethyl acetate |

| Temperature | 20–25 °C |

| Reaction Time | 3–20 hours |

| Workup | Aqueous Na2CO3 extraction, acidification |

| Yield | 70–90% |

| Product Form | White solid |

| Analytical Data | NMR, LCMS (MH+ = 197.1) |

This method is well-documented in industrial patent applications and chemical supplier data, representing a robust and scalable approach to the protected pyrazole nitrile compound.

Suzuki Coupling-Based Synthetic Routes for Derivatives

While the direct preparation of this compound focuses on protection chemistry, related synthetic strategies involve Suzuki cross-coupling reactions to functionalize the pyrazole ring at different positions, often starting from boronic acid pinacol esters of the protected pyrazole.

-

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester is reacted with aryl halides such as 4-bromo-2-chlorobenzonitrile in the presence of a palladium catalyst (bis(triphenylphosphine)palladium(II) chloride).

- Sodium carbonate is used as the base in a mixed solvent system of tetrahydrofuran (THF) and water or THF-toluene-water.

- Phase transfer catalysts like tetrabutylammonium bromide (TBAB) may be employed to enhance reaction rates.

- After completion, the solvents are distilled to near dryness, water is added to precipitate the product, which is isolated by filtration and recrystallization.

Purpose :

This method is typically used to prepare substituted pyrazole derivatives bearing the tetrahydropyranyl protecting group, which can be further transformed into biologically active compounds.-

- Addition of water and ethanol facilitates crystallization of the product.

- Treatment with 10% HCl in ethanol can be used to modify or deprotect intermediates.

| Parameter | Details |

|---|---|

| Starting Materials | Protected pyrazole boronic ester, aryl bromide |

| Catalyst | Pd(PPh3)2Cl2 |

| Base | Sodium carbonate |

| Solvent | THF-water or THF-toluene-water |

| Additives | TBAB (optional) |

| Temperature | Typically reflux or room temperature |

| Workup | Distillation, water addition, filtration |

| Product | Substituted pyrazole derivatives |

This synthetic route is described in patent literature for androgen receptor antagonists and related compounds, illustrating the versatility of the protected pyrazole intermediate in cross-coupling chemistry.

Alternative Synthetic Approaches and Reaction Conditions

- Some literature reports base-promoted domino protocols for related heterocyclic carbonitriles involving malononitrile and amine nucleophiles in polar aprotic solvents like DMF at elevated temperatures (~100 °C).

- However, these methods pertain more to the synthesis of pyranone derivatives and substituted tetrahydronaphthalene carbonitriles rather than the direct preparation of the tetrahydropyranyl-protected pyrazole nitrile.

- These methods highlight the importance of base strength, solvent choice, and reaction temperature in heterocyclic nitrile synthesis but are less directly applicable to the target compound.

Summary Table of Preparation Methods

| Method No. | Approach | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid-catalyzed protection with DHP | 1H-pyrazole-4-carboxylic acid, DHP, p-TsOH, DMF/EtOAc, 20–25 °C, 3–20 h | 70–90 | Mild conditions, scalable, high purity |

| 2 | Suzuki coupling for derivatives | Protected pyrazole boronic ester, aryl bromide, Pd catalyst, Na2CO3, THF-water, RT or reflux | Variable | For functionalized derivatives, not direct synthesis |

| 3 | Base-promoted domino protocols | Malononitrile, amines, DMF, KOH, 100 °C | N/A | More relevant to related heterocycles |

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly valuable in the formation of complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing various heterocycles. |

| Reagents | Acts as a reagent in nucleophilic substitution reactions. |

Biological Research

The compound has shown promising biological activities, including:

- Enzyme Inhibition : It is being studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Biochemical Assays : Utilized as a probe to study enzyme-substrate interactions.

Research indicates that 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile exhibits anti-inflammatory and antimicrobial properties. Here is a comparative table of its biological activity against known standards:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| Compound X | 61% | 76% |

| This compound | TBD | TBD |

Material Science

In the industrial sector, this compound is utilized in the production of advanced materials, such as:

- Polymers : It can serve as a precursor for polymer synthesis.

- Coatings : Employed in formulating specialized coatings with enhanced properties.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The results demonstrated significant inhibition, suggesting potential therapeutic applications in inflammation-related conditions.

Case Study 2: Organic Synthesis

In another research project, the compound was used as a key intermediate in synthesizing novel pyrazole derivatives that exhibited enhanced biological activity compared to existing drugs.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules provide insights into its efficacy and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Key Properties of Pyrazole-4-carbonitrile Derivatives

Key Observations :

- Electronic and Steric Effects: The THP group in the target compound provides steric bulk but lacks the electron-withdrawing effects seen in fluorophenyl (e.g., 1-(3-fluorophenyl)- derivative) or chloroaromatic substituents. This may reduce electrophilic reactivity compared to halogenated analogs . The amino and tetrazole-thio groups in the 355.1 g/mol derivative (Table 1) enhance hydrogen-bonding capacity, making it suitable for biological target interactions .

Thermal Stability :

- Application-Specific Performance: The THP derivative’s moderate molecular weight and solubility make it a versatile intermediate for coupling reactions, whereas halogenated analogs are often prioritized in catalysis or agrochemical studies .

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 1448317-12-1) is a heterocyclic compound characterized by a pyrazole ring fused with a tetrahydropyran moiety. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of 178.20 g/mol. The structure includes both a cyano group and a tetrahydropyran ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed notable activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

| This compound | E. coli | TBD |

| 1-(Tetrahydro-2H-pyran-2-y)-1H-pyrazole | S. aureus | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In vitro assays showed that several pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| Compound X | 61% | 76% |

| Compound Y | TBD | TBD |

| 1-(Tetrahydro-2H-pyran-2-y)-1H-pyrazole-4-carbonitrile | TBD | TBD |

The mechanism by which 1-(Tetrahydro-2H-pyran-2-y)-1H-pyrazole-4-carbonitrile exerts its biological effects involves interaction with specific enzymes or receptors. Studies suggest that this compound may act as an enzyme inhibitor, potentially targeting COX enzymes involved in inflammatory processes .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in rats demonstrated that pyrazole derivatives significantly reduced swelling compared to control groups, indicating their potential as anti-inflammatory agents .

- Case Study on Antimicrobial Efficacy : Another study assessed the antibacterial properties of various pyrazoles against clinical isolates of E. coli and found promising results, supporting further development for therapeutic use .

Q & A

Q. What are the primary synthetic routes for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile?

Two key methodologies are employed:

- Vilsmeier-Haack Formylation-Cyanation : Starting from a pyrazole precursor, formylation is achieved via the Vilsmeier-Haack reaction (using POCl₃/DMF), followed by conversion of the aldehyde to a nitrile group using agents like hydroxylamine hydrochloride and acetic anhydride .

- THP Protection and Direct Cyanation : React 1H-pyrazole-4-carbonitrile with dihydropyran under acidic conditions (e.g., p-toluenesulfonic acid) to introduce the tetrahydropyran (THP) protecting group. Purification is typically performed via silica gel chromatography (cyclohexane/ethyl acetate gradients) .

Q. How is the compound characterized spectroscopically?

- 1H/13C NMR : Aromatic protons (δ 7.2–8.8 ppm) and nitrile carbons (δ ~112–119 ppm) are diagnostic. The THP group shows distinct signals for the anomeric proton (δ ~5.1 ppm) and oxymethylene carbons .

- IR Spectroscopy : A strong absorption band near 2230 cm⁻¹ confirms the nitrile group .

- HRMS : Exact mass analysis (calculated for C₁₀H₁₁N₃O: 213.0902) ensures molecular identity .

Q. What purification methods are effective for this compound?

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 0–25% ethyl acetate over 20 column volumes) to resolve regioisomers or byproducts .

- Recrystallization : Suitable solvents include 2-propanol or ethyl acetate/hexane mixtures, depending on solubility .

Advanced Questions

Q. How can regioisomeric impurities in the synthesis be resolved?

- 2D NMR Analysis : HSQC and HMBC experiments differentiate regioisomers by correlating proton-carbon couplings. For example, the nitrile carbon (δ ~119 ppm) in HMBC correlates with adjacent pyrazole protons .

- HPLC-MS : Reverse-phase chromatography with MS detection identifies impurities based on retention times and mass fragmentation patterns .

Q. What strategies optimize Suzuki-Miyaura cross-coupling using this compound as a boronic ester precursor?

- Boronic Ester Preparation : Convert the pyrazole to its pinacol boronic ester at position 5 using Pd(dppf)Cl₂ and bis(pinacolato)diboron in THF .

- Coupling Conditions : Use Pd(PPh₃)₂Cl₂ (1–5 mol%), Na₂CO₃ base, and THF/H₂O (3:1) at 80°C. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How does the THP group influence stability during reactions?

- Acid Sensitivity : The THP protecting group is stable under basic conditions but cleaves in acidic media (e.g., HCl/MeOH). Stability tests (TGA/DSC) show decomposition above 150°C .

- Byproduct Analysis : LC-MS detects THP-deprotected intermediates (e.g., 1H-pyrazole-4-carbonitrile) during prolonged storage or acidic workups .

Q. What are the safety protocols for handling this nitrile-containing compound?

- PPE Requirements : Use nitrile gloves, goggles, and a fume hood. Avoid inhalation (P210: Keep away from heat/sparks) .

- Waste Disposal : Neutralize nitrile residues with NaOCl (bleach) before disposal in designated hazardous waste containers .

Methodological Insights from Evidence

- Synthetic Flexibility : The THP group enables modular synthesis, as seen in intermediates for androgen receptor antagonists .

- Analytical Challenges : Conflicting NMR data (e.g., overlapping aromatic signals) are resolved via deuterated solvent shifts (e.g., DMSO-d₆ for enhanced resolution) .

- Scalability : Pilot-scale Suzuki reactions (5 kg batches) use THF/toluene solvent systems to improve yield and reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.